molecular formula C9H10F2O2 B2766025 1-[4-(Difluoromethoxy)phenyl]ethan-1-ol CAS No. 926237-17-4

1-[4-(Difluoromethoxy)phenyl]ethan-1-ol

Cat. No.: B2766025
CAS No.: 926237-17-4
M. Wt: 188.174
InChI Key: RGSDDQLZKOJWLR-UHFFFAOYSA-N
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Description

Significance of Aryl Fluorinated Alcohols in Contemporary Chemical Science

The introduction of fluorine atoms into organic molecules can impart unique chemical, physical, and biological properties. cas.cn Aryl fluorinated alcohols, a class of compounds to which 1-[4-(Difluoromethoxy)phenyl]ethan-1-ol belongs, are significant in modern chemical science for several reasons. Fluorinated alcohols possess distinct properties, such as strong hydrogen-bond-donating capabilities and low nucleophilicity, which allow them to act as effective promoters for various organic reactions, often in the absence of a traditional catalyst. researchgate.net This has advantages in terms of operational simplicity and environmental friendliness. researchgate.net

In synthetic chemistry, the deoxyfluorination of alcohols is a direct and efficient method for creating aliphatic carbon-fluorine bonds, a key step in the synthesis of many pharmaceutical and material candidates. cas.cnrsc.org Furthermore, the presence of fluorine can enhance biological activity, metabolic stability, and the ability of molecules to penetrate biological membranes. ontosight.ai As a result, organofluorine compounds are widely applied in the development of pharmaceuticals, agrochemicals, and advanced materials. acs.org

Overview of the Difluoromethoxy Moiety in Organic Chemistry and its Research Implications

The difluoromethoxy group (-OCHF2) is a key functional group in modern organic and medicinal chemistry. nih.govnih.gov Its incorporation into a parent compound is a widely used strategy to fine-tune physicochemical properties in drug discovery. nih.govnih.gov The difluoromethoxy moiety possesses a unique set of characteristics that make it a valuable tool for chemical biologists and synthetic chemists.

Key properties and research implications include:

Lipophilicity and Bioavailability : The -OCHF2 group can enhance a molecule's lipophilicity, which can improve its ability to cross cell membranes. ontosight.aialfa-chemistry.com This modification generally increases bioavailability while keeping the increase in molecular weight and size minimal. alfa-chemistry.com

Metabolic Stability : The carbon-fluorine bond is very strong. Inserting a difluoro- group can block sites on a molecule that are prone to oxidative metabolism, leading to a longer biological half-life. alfa-chemistry.com

Hydrogen Bonding : Unlike the related trifluoromethoxy (-OCF3) group, the difluoromethoxy group retains an acidic proton on the carbon, allowing it to act as a weak hydrogen bond donor. alfa-chemistry.comacs.org This capability can be crucial for specific binding interactions with biological targets like enzymes. alfa-chemistry.com

The table below compares the difluoromethoxy group with other common chemical moieties.

FeatureDifluoromethoxy (-OCHF2)Hydroxyl (-OH)Thiol (-SH)Trifluoromethoxy (-OCF3)
Hydrogen Bond Donor Yes (weak) alfa-chemistry.comacs.orgYes (strong)Yes (moderate)No
Lipophilicity Increases alfa-chemistry.comDecreasesSlightly IncreasesIncreases Significantly
Metabolic Stability High alfa-chemistry.comLow (prone to oxidation)Low (prone to oxidation)Very High
Bioisosteric Mimic Hydroxyl, Thiol alfa-chemistry.comresearchgate.net-HydroxylCarbonyl

Structural Characteristics and Stereochemical Considerations in Chemical Research

The chemical structure of this compound consists of a central benzene (B151609) ring. At one end (the para position), a difluoromethoxy group is attached. At the opposite end, an ethanol (B145695) group is attached, with the hydroxyl group on the first carbon of the ethyl chain. This carbon atom is a chiral center, meaning it is attached to four different groups.

Because of this chirality, this compound can exist as two different stereoisomers, or enantiomers:

(R)-1-[4-(Difluoromethoxy)phenyl]ethan-1-ol bldpharm.comchemscene.com

(S)-1-[4-(Difluoromethoxy)phenyl]ethan-1-ol bldpharm.com

The specific spatial arrangement (R or S) of the groups around the chiral center can lead to different biological activities, a critical consideration in pharmaceutical research. The compound without a specified stereochemistry is referred to as a racemic mixture, containing equal amounts of both enantiomers.

The fundamental properties of this compound are summarized in the table below.

PropertyValue
Chemical Formula C9H10F2O2 uni.luguidechem.comamericanelements.com
Molecular Weight 188.17 g/mol guidechem.comamericanelements.com
IUPAC Name 1-[4-(difluoromethoxy)phenyl]ethanol americanelements.com
Synonyms Benzenemethanol, 4-(difluoromethoxy)-α-methyl- guidechem.com
CAS Number 926237-17-4 guidechem.com
Canonical SMILES CC(C1=CC=C(C=C1)OC(F)F)O uni.luguidechem.com
InChIKey RGSDDQLZKOJWLR-UHFFFAOYSA-N uni.luguidechem.com
Hydrogen Bond Donor Count 1 guidechem.com
Hydrogen Bond Acceptor Count 4 guidechem.com
Rotatable Bond Count 3 guidechem.com

Research Context and Scope of Investigation for this compound

The research interest in this compound lies primarily in its utility as a building block for more complex molecules, particularly in the pharmaceutical and agrochemical sectors. ontosight.ai The combination of the aryl alcohol and the difluoromethoxy group makes it a precursor for compounds designed to have enhanced biological activity and improved metabolic profiles.

The scope of investigation for this compound includes:

Synthetic Methodology : Researchers explore efficient methods for synthesizing both the racemic compound and its individual enantiomers (R and S forms). This includes the reduction of the corresponding ketone, 1-(4-(difluoromethoxy)phenyl)ethan-1-one. ontosight.ai The development of stereoselective syntheses is particularly important for producing specific, biologically active enantiomers.

Precursor for Bioactive Molecules : The compound serves as a starting material for creating a wide range of derivatives. The hydroxyl group can be further modified or replaced, allowing chemists to incorporate the 4-(difluoromethoxy)phenyl ethyl scaffold into larger, more complex drug candidates or agrochemicals.

Medicinal Chemistry : In drug discovery, this compound is used to synthesize novel molecules for testing against various biological targets. The difluoromethoxy group is often incorporated to improve a lead compound's drug-like properties, such as stability and membrane permeability. ontosight.ainih.gov

Physical Organic Chemistry : The properties imparted by the -OCHF2 group, such as its electronic effects on the aromatic ring and its hydrogen bonding capabilities, are of fundamental interest to researchers studying molecular interactions and reaction mechanisms. acs.org

Properties

IUPAC Name

1-[4-(difluoromethoxy)phenyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O2/c1-6(12)7-2-4-8(5-3-7)13-9(10)11/h2-6,9,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGSDDQLZKOJWLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 4 Difluoromethoxy Phenyl Ethan 1 Ol and Its Analogs

Stereoselective Synthesis of Chiral 1-[4-(Difluoromethoxy)phenyl]ethan-1-ol

The generation of enantiomerically pure this compound is primarily achieved through two main strategies: the direct asymmetric reduction of its prochiral ketone precursor, 4'-(difluoromethoxy)acetophenone, and the resolution of the racemic alcohol mixture. Both approaches leverage chiral catalysts or enzymes to control the stereochemical outcome.

Asymmetric Reduction Strategies from Ketone Precursors

Asymmetric reduction of 4'-(difluoromethoxy)acetophenone is the most direct route to enantiopure this compound. This transformation can be accomplished using both chemocatalytic and biocatalytic methods, which offer distinct advantages in terms of selectivity, scalability, and environmental impact.

The asymmetric transfer hydrogenation (ATH) of aromatic ketones is a powerful method for producing chiral alcohols. This technique typically involves a transition metal catalyst, such as ruthenium or manganese, coordinated to a chiral ligand. The reaction transfers hydrogen from a simple hydrogen donor, like isopropanol (B130326) or a formic acid/triethylamine mixture, to the ketone.

While specific studies on the ATH of 4'-(difluoromethoxy)acetophenone are not extensively documented, research on structurally and electronically similar substrates, such as 4-methoxyacetophenone, provides valuable insights. The difluoromethoxy group, like the methoxy (B1213986) group, is a para-substituent with electron-donating character through resonance, which influences the electronic properties of the carbonyl group to be reduced.

For instance, studies on manganese complexes with simple chiral diamine ligands have been shown to catalyze the ATH of acetophenone (B1666503), achieving high conversion and moderate to good enantioselectivity. In one study, a Mn-diamine catalyst produced (R)-1-phenylethanol with a 73% enantiomeric excess (e.e.) and quantitative conversion. acs.org The mechanism involves the formation of a manganese-isopropoxide complex which serves as the active catalyst for hydrogen transfer. acs.org The enantioselectivity is dictated by the specific chiral environment created by the diamine ligand around the metal center.

Table 1: Asymmetric Transfer Hydrogenation of Acetophenone Analogs

SubstrateCatalyst SystemHydrogen DonorTemp (°C)Conversion (%)e.e. (%)Configuration
AcetophenoneMn-diamine complex (0.5 mol%) / KOtBuIsopropanol6010073R
4-MethoxyacetophenonePt/TiO2 with Cinchonidine (B190817)H2 (gas)RTN/A~30N/A

Similarly, platinum-based heterogeneous catalysts modified with chiral alkaloids like cinchonidine have been used for the asymmetric hydrogenation of 4-methoxyacetophenone, achieving an enantiomeric excess of around 30%. researchgate.net These examples highlight the feasibility of using chiral metal complexes to reduce ketones analogous to 4'-(difluoromethoxy)acetophenone, suggesting that similar systems could be optimized for the highly selective synthesis of this compound.

Biocatalysis using ketoreductases (KREDs) has emerged as a powerful and green alternative to chemocatalysis for the synthesis of chiral alcohols. nih.gov These enzymes, which belong to the oxidoreductase class, catalyze the reduction of ketones with exquisite stereoselectivity, typically using a nicotinamide (B372718) cofactor like NADPH or NADH as the hydride source.

The substrate scope of KREDs is broad and includes a variety of substituted acetophenones. A study utilizing a recombinant ketoreductase from Pichia glucozyma (KRED1-Pglu) investigated the reduction of numerous para-substituted acetophenones. The research revealed a clear correlation between the electronic properties of the substituent and the reaction rate. rsc.org Electron-withdrawing groups were found to increase the reaction rate, while electron-donating groups decreased it. Given that the difluoromethoxy group has a complex electronic profile (electron-withdrawing by induction, electron-donating by resonance), its effect on the reduction rate would be specific to the enzyme's active site.

This study demonstrated that KRED1-Pglu could reduce acetophenone derivatives to their corresponding (S)-alcohols with excellent enantioselectivity, often exceeding 99% e.e. rsc.org The cofactor is typically recycled in situ using a sacrificial alcohol like isopropanol and a secondary dehydrogenase, making the process highly efficient and scalable.

Table 2: Ketoreductase-Catalyzed Reduction of Substituted Acetophenones

SubstrateEnzymeConversion (%)e.e. (%)Configuration
AcetophenoneKRED1-Pglu>99>99S
4-ChloroacetophenoneKRED1-Pglu>99>99S
4-MethoxyacetophenoneKRED1-Pglu>99>99S

Enzymatic Resolution of Racemic Mixtures

An alternative to asymmetric synthesis is the kinetic resolution of a racemic mixture of this compound. This method employs enzymes, most commonly lipases, that selectively acylate one enantiomer of the alcohol, allowing for the separation of the fast-reacting enantiomer (as an ester) from the slow-reacting or unreacted enantiomer (as the alcohol).

Lipases such as Candida antarctica Lipase (B570770) B (CAL-B) and lipases from Pseudomonas species (e.g., Amano Lipase PS) are widely used for this purpose due to their stability, broad substrate scope, and high enantioselectivity. mdpi.compolimi.it The resolution of 1-phenylethanol (B42297) and its analogs is a well-established process. rsc.org For example, CAL-B has been used to resolve racemic 1-phenylethanol by acylation with vinyl acetate (B1210297), yielding the acylated product and the remaining alcohol with high enantiomeric excess (>99%). rsc.org

In a study on the resolution of a more complex secondary alcohol, Amano Lipase PS demonstrated good selectivity, achieving a 90:10 enantiomeric ratio at 41% conversion in an acetylation reaction. polimi.it The efficiency of such resolutions is often described by the enantiomeric ratio (E), where a high E value (typically >100) indicates excellent separation potential. The choice of acyl donor (e.g., vinyl acetate, isopropenyl acetate) and solvent can significantly impact both the reaction rate and the enantioselectivity. This strategy provides access to both enantiomers of the target alcohol; one is isolated as the unreacted alcohol, and the other can be obtained by hydrolyzing the formed ester.

Table 3: Lipase-Catalyzed Kinetic Resolution of Racemic Aromatic Alcohols

SubstrateEnzymeAcyl DonorSolventResulte.e. (%)
1-PhenylethanolCandida antarctica Lipase B (CAL-B)Vinyl AcetateProtic Ionic Liquid(R)-acetate / (S)-alcohol>99
(±)-3-(benzyloxy)-7,8-dihydro-5H-isoxazolo[4,5-g]quinolin-4-olAmano Lipase PSVinyl AcetateToluene(S)-acetate / (R)-alcohol90 (for acetate)

Development of Industrial-Scale Synthesis Techniques for Related Compounds

The translation of laboratory-scale synthetic methods to industrial production requires robustness, cost-effectiveness, and safety. For chiral alcohols like this compound, catalytic hydrogenation is a preferred industrial method.

Catalytic Hydrogenation Processes in Scalable Production

Catalytic hydrogenation using molecular hydrogen (H₂) is an atom-economical and environmentally benign method for the reduction of ketones. thieme-connect.de On an industrial scale, heterogeneous catalysts are often favored as they are easily separated from the reaction mixture and can be recycled, reducing costs and minimizing product contamination.

The hydrogenation of aromatic ketones to the corresponding benzylic alcohols can be achieved using various supported metal catalysts, such as palladium, platinum, or ruthenium on supports like carbon, alumina, or titania. A key challenge in the hydrogenation of aromatic ketones is preventing over-reduction of the aromatic ring or hydrogenolysis of the resulting alcohol. Process conditions such as temperature, hydrogen pressure, and catalyst choice must be carefully optimized to ensure high selectivity for the desired alcohol.

For instance, the hydrogenation of acetophenone can be performed using copper-based catalysts, which are less expensive than noble metals. google.com Processes using supported ruthenium or rhodium catalysts are also common, particularly when hydrogenation of both the carbonyl and the aromatic ring is desired. For the selective reduction of the carbonyl group in functionalized ketones, catalysts like 5% Pd/Alumina are often employed under controlled conditions in specialized reactors, such as microreactors, which offer superior heat and mass transfer, enhancing safety and selectivity for highly exothermic reactions. stevens.edu These principles are directly applicable to the large-scale synthesis of racemic this compound, which can then serve as a substrate for enzymatic resolution.

Strategies for Introducing the Difluoromethoxy Group in Complex Architectures

The synthesis of molecules bearing a difluoromethoxy group often requires specialized methods, particularly when this moiety needs to be introduced into a complex molecular scaffold. The following sections detail contemporary strategies for achieving this transformation.

Late-Stage Difluoromethylation Methodologies

Late-stage functionalization (LSF) is a powerful approach in medicinal chemistry that allows for the modification of complex molecules at a late step in the synthetic sequence, thereby enabling rapid access to a diverse range of analogs for structure-activity relationship studies. rsc.org Late-stage difluoromethylation, the introduction of a CF2H group, is particularly valuable. rsc.org Direct methods for LSF are the most attractive and can be achieved through transition metal-facilitated cross-coupling or Minisci-type radical chemistry. rsc.org

Recent advances have focused on the development of novel reagents and catalytic systems for the late-stage introduction of the difluoromethyl group. rsc.orgresearchgate.net These methods are designed to be tolerant of various functional groups and provide high selectivity. rsc.orgrsc.org An exciting development in this area is the ability to achieve precise site-selective installation of the CF2H group onto large biomolecules, such as proteins. rsc.orgresearchgate.net

A notable strategy involves a two-step C-H borylation–difluoromethylation of arenes. rsc.org Additionally, the catalytic decarbonylative difluoromethylation of aroyl chlorides has been reported, which proceeds under ambient conditions using a palladium catalyst. rsc.org For labeling drug-like compounds for PET imaging, a photoredox flow reaction for 18F-difluoromethylation of N-heteroaromatics has been developed, which does not require pre-functionalization of the substrates. nih.gov

C-H Difluoromethylation in Aromatic Systems

Direct C-H difluoromethylation of aromatic systems is a highly desirable transformation as it avoids the need for pre-functionalized starting materials. alfa-chemistry.com This can be achieved through radical pathways or metal-catalyzed strategies, with a preference for electron-rich positions on the aromatic ring. alfa-chemistry.com

Minisci-type radical chemistry has proven effective for the difluoromethylation of heteroaromatics. rsc.orgresearchgate.net Furthermore, visible-light-photocatalyzed difluoromethylation reactions have emerged as a mild and environmentally friendly approach for functionalizing (hetero)aromatic compounds. mdpi.com For instance, a metal-catalyst-free and redox-neutral aromatic difluoromethylthiolation has been developed using PhSO2SCF2H under visible light irradiation. rsc.org

Research has also focused on achieving regioselectivity in C-H difluoromethylation. For example, a ruthenium-catalyzed meta-selective C-H difluoromethylation of 2-arylpyridine derivatives has been developed. mdpi.com

Metal-Catalyzed Difluoromethylation (e.g., Copper, Nickel, Palladium, Iron)

Transition metal catalysis plays a crucial role in the formation of C-CF2H bonds. cas.cn Copper, nickel, palladium, and iron have all been successfully employed in metal-mediated or -catalyzed difluoromethylation reactions. cas.cnresearchgate.net These methods offer advantages such as milder reaction conditions and broader substrate scope compared to non-catalytic approaches. cas.cn

Copper-catalyzed reactions often involve the use of a (difluoromethyl)zinc reagent for the difluoromethylation of aryl iodides. acs.org These reactions can proceed efficiently without the need for additional ligands or activators. acs.org Copper-mediated C(sp2)–CF2H bond formation is a key strategy in this area. researchgate.net

Nickel-catalyzed cross-coupling reactions are effective for the C-C bond formation between alkyl electrophiles and arylzinc reagents, leading to enantioenriched compounds. acs.orgnih.gov Nickel catalysis has also been utilized for the difluoromethylation of (hetero)aryl chlorides with chlorodifluoromethane. researchgate.net

Palladium-catalyzed methods include the Negishi cross-coupling of aryl halides with (TMEDA)2Zn(CF2H)2 and the difluoromethylation of arylboronic acids. cas.cnresearchgate.net A cooperative dual palladium/silver catalyst system has been developed for the direct difluoromethylation of aryl bromides and iodides. cas.cn More recently, palladium-catalyzed cross-coupling of aryl chlorides and bromides with TMSCF2H has been achieved using specific phosphine (B1218219) ligands. nsf.gov

Iron-catalyzed difluoromethylation of arylzincs with difluoromethyl 2-pyridyl sulfone has also been reported, expanding the toolkit of metal-catalyzed methods. acs.org

Metal CatalystSubstrateReagentKey Features
CopperAryl iodides(Difluoromethyl)zinc reagentLigand/activator-free operation acs.org
NickelRacemic alkyl electrophilesArylzinc reagentsEnantioconvergent cross-coupling acs.orgnih.gov
PalladiumAryl chlorides/bromidesTMSCF2HUtilizes electron-rich monophosphine ligands nsf.gov
IronArylzincsDifluoromethyl 2-pyridyl sulfoneEffective for C-C bond formation acs.org

Catalytic Transformations in the Synthesis of Derivatives and Related Scaffolds

Once the difluoromethoxy-containing aromatic core is synthesized, further catalytic transformations can be employed to build more complex derivatives and related scaffolds.

Homogeneous Gold-Catalyzed Reactions

Homogeneous gold catalysis has emerged as a powerful tool in organic synthesis due to the unique ability of gold complexes to activate unsaturated bonds like alkynes, allenes, and alkenes. chim.itfrontiersin.orgresearchgate.net This activation facilitates nucleophilic additions and cycloisomerization reactions under mild conditions, with high functional group tolerance. chim.itresearchgate.netresearchgate.net

Gold(I) and gold(III) species are commonly used, with their reactivity often modulated by the choice of ligands. chim.it These catalysts are particularly effective in constructing carbon-carbon and carbon-heteroatom bonds. chim.itresearchgate.net For instance, gold-catalyzed reactions of π-activated alcohols, such as allylic and propargylic alcohols, have been developed for the stereoselective synthesis of heterocyclic scaffolds. chim.it The unique π-acidity of gold, attributed in part to relativistic effects, is a key factor in its catalytic prowess. chim.it

Metal-Catalyzed Enantioconvergent Transformations

Enantioconvergent catalysis is a sophisticated strategy that converts a racemic mixture into a single enantiomer of the product. acs.orgnih.govacs.org This approach is highly valuable for the synthesis of chiral molecules. nih.govnih.gov Transition-metal-catalyzed enantioconvergent transformations have seen significant advancements, particularly in radical-based cross-coupling reactions. acs.orgnih.gov

N-Heterocyclic Carbene (NHC)-Catalyzed Approaches to Related Molecular Frameworks

N-Heterocyclic carbenes (NHCs) have become powerful tools in organocatalysis, enabling a wide range of chemical transformations. Their utility extends to the synthesis of complex molecular frameworks, including structures analogous to this compound. These catalytic systems offer novel pathways for C-C bond formation and functionalization under mild conditions.

One prominent strategy involves the direct acylation of benzylic C-H bonds by merging NHC and photoredox catalysis. nih.gov This method allows for the preparation of diverse benzylic ketones, which are direct precursors to the target secondary alcohol framework via reduction. The reaction proceeds with good functional group tolerance and excellent site selectivity, which is crucial when dealing with functionalized aromatic rings like the 4-(difluoromethoxy)phenyl group. nih.gov The cooperative catalysis involves an acylazolium intermediate generated from the NHC and an aldehyde, which then participates in a radical cross-coupling cascade. nih.gov

Another relevant NHC-catalyzed approach is the asymmetric hydration of α,α-dihalo aldehydes, which proceeds via a redox process to yield enantioenriched α-halo carboxylic acids. nih.gov While not directly producing the target alcohol, this methodology highlights the ability of NHCs to catalyze reactions at the carbonyl carbon of aldehydes. This principle can be adapted for addition reactions to aldehydes, a key step in forming the ethan-1-ol side chain. For instance, NHC-catalyzed reactions of simple aliphatic aldehydes can serve as a method to generate enolate intermediates for cycloaddition reactions, demonstrating the versatility of NHCs in activating aldehydes for further transformations. nih.gov

Research has also demonstrated NHC-catalyzed C-H acylation via a radical relay mechanism. This approach utilizes N-fluorocarboxamide-directed NHC catalysis for benzylic C-H acylation with aldehydes through a hydrogen atom transfer strategy. fao.org This transformation involves a sequence of single-electron transfer, 1,5-hydrogen atom transfer, and subsequent radical cross-coupling. fao.org Such methods provide a pathway to benzylic ketones that can be readily converted to the desired secondary alcohols.

The table below summarizes key aspects of NHC-catalyzed reactions applicable to the synthesis of related molecular frameworks.

Catalytic Approach Key Intermediate Transformation Potential Application
Cooperative NHC/Photoredox CatalysisAcylazolium ionDirect acylation of benzylic C-H bondsSynthesis of ketone precursors
NHC-Catalyzed Radical RelayAcyl radicalBenzylic C-H acylation with aldehydesFormation of ketone precursors
Asymmetric HydrationBreslow intermediateRedox hydration of aldehydesFunctionalization of aldehyde precursors

Exploration of Alternative Synthetic Routes and Precursors

The synthesis of this compound relies heavily on the availability of suitable precursors, primarily 4-(difluoromethoxy)benzaldehyde (B1349792) or 4'-(difluoromethoxy)acetophenone. The critical step in synthesizing these precursors is the introduction of the difluoromethoxy group onto the phenolic hydroxyl group.

A practical and widely used method for the O-difluoromethylation of phenols involves the use of sodium chlorodifluoroacetate (ClCF₂COONa) as an inexpensive and readily available difluorocarbene precursor. rsc.org This method offers a convenient and regioselective pathway to synthesize β-difluoromethoxy vinyl sulfones from β-ketosulfones, showcasing its utility in forming the C-O-CF₂H linkage. rsc.org The reaction proceeds by the thermal decomposition of sodium chlorodifluoroacetate to generate difluorocarbene (:CF₂), which is then trapped by a phenoxide ion.

Another approach for the synthesis of difluoromethyl ethers utilizes a difluoromethyl source, a base, and water with a precursor compound such as an aryl alcohol. google.com Various difluoromethyl sources can be employed, including difluoromethyltriflate, which can be prepared from non-ozone-depleting reagents. google.com Mechanistic studies suggest a reaction pathway involving the nucleophilic attack of the phenolate (B1203915) on difluorocarbene. google.com This method is notable for its mild conditions and exceptional functional group tolerance, allowing for the conversion of various substituted phenols into their corresponding difluoromethyl ethers. google.com

Once the key precursor, such as 4-(difluoromethoxy)benzaldehyde, is obtained, the ethan-1-ol side chain can be installed using standard organometallic addition reactions. For example, the reaction of 4-(difluoromethoxy)benzaldehyde with a methyl Grignard reagent (e.g., methylmagnesium bromide) or methyllithium, followed by aqueous workup, yields this compound. Alternatively, the target compound can be synthesized via the reduction of 4'-(difluoromethoxy)acetophenone using reducing agents like sodium borohydride.

The following table outlines key precursors and the reagents used in their synthesis.

Precursor Starting Material Key Reagent/Method Product
4-(Difluoromethoxy)benzaldehyde4-HydroxybenzaldehydeSodium chlorodifluoroacetate4-(Difluoromethoxy)benzaldehyde
4'-(Difluoromethoxy)acetophenone4-HydroxyacetophenoneDifluoromethyl source (e.g., HCF₂OSO₂Rₓ)4'-(Difluoromethoxy)acetophenone
This compound4-(Difluoromethoxy)benzaldehydeMethylmagnesium bromideThis compound
This compound4'-(Difluoromethoxy)acetophenoneSodium borohydrideThis compound

Chemical Reactivity and Derivatization Studies of 1 4 Difluoromethoxy Phenyl Ethan 1 Ol

Oxidation Pathways of the Alcohol Functionality

The secondary alcohol group in 1-[4-(difluoromethoxy)phenyl]ethan-1-ol is readily susceptible to oxidation to form the corresponding ketone, 1-[4-(difluoromethoxy)phenyl]ethanone. wikipedia.orgbyjus.com This transformation is a fundamental reaction in organic synthesis and can be achieved using a variety of oxidizing agents. wikipedia.org

Common reagents for the oxidation of secondary alcohols to ketones include chromium-based reagents, such as chromic acid (H₂CrO₄) and pyridinium (B92312) chlorochromate (PCC). libretexts.orglibretexts.org PCC is often favored for its milder nature, which allows for the selective oxidation of primary alcohols to aldehydes without further oxidation to carboxylic acids. libretexts.org In the case of this compound, both strong and mild oxidizing agents can effectively yield the desired ketone. byjus.com

More modern and environmentally benign methods often employ reagents like Dess-Martin periodinane (DMP), which offers high yields and requires less stringent reaction conditions. libretexts.org The choice of oxidant depends on factors such as the desired yield, scalability, and tolerance of other functional groups within the molecule.

Table 1: Oxidation of this compound
Oxidizing AgentProductTypical Reaction ConditionsKey Advantages
Chromic Acid (H₂CrO₄)1-[4-(Difluoromethoxy)phenyl]ethanoneAqueous acetone, 0°C to room temperatureStrong and effective oxidant
Pyridinium Chlorochromate (PCC)1-[4-(Difluoromethoxy)phenyl]ethanoneDichloromethane (CH₂Cl₂), room temperatureMilder conditions, good for sensitive substrates
Dess-Martin Periodinane (DMP)1-[4-(Difluoromethoxy)phenyl]ethanoneDichloromethane (CH₂Cl₂), room temperatureHigh yields, neutral conditions, short reaction times

Reduction Reactions to Saturated Systems

The benzylic alcohol of this compound can be reduced to the corresponding saturated system, 1-ethyl-4-(difluoromethoxy)benzene. This transformation, known as deoxygenation or hydrogenolysis, typically involves catalytic hydrogenation. researchgate.net

Catalytic hydrogenation is a widely used method for the reduction of various functional groups. researchgate.net For the reduction of benzylic alcohols, common catalysts include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent, such as ethanol (B145695) or ethyl acetate (B1210297). The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the reduction. For instance, frustrated Lewis pairs (FLPs) have also been explored for the catalytic hydrogenation of various substrates. researchgate.net

Table 2: Reduction of this compound
Reducing Agent/CatalystProductTypical Reaction ConditionsKey Features
H₂/Pd-C1-ethyl-4-(difluoromethoxy)benzeneEthanol, room temperature, H₂ atmosphereCommon and effective method for hydrogenolysis
H₂/PtO₂ (Adams' catalyst)1-ethyl-4-(difluoromethoxy)benzeneAcetic acid, room temperature, H₂ atmosphereHighly active catalyst
H₂/Raney Ni1-ethyl-4-(difluoromethoxy)benzeneEthanol, elevated temperature and pressureCost-effective alternative to precious metal catalysts

Nucleophilic Substitution Reactions Involving the Difluoromethoxy Group

The difluoromethoxy group (–OCHF₂) is generally considered to be a stable moiety. rsc.org However, under certain conditions, nucleophilic aromatic substitution (SₙAr) reactions can occur, particularly if the aromatic ring is activated by electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com The difluoromethoxy group itself has electron-withdrawing properties, which can influence the reactivity of the aromatic ring. nih.gov

For a nucleophilic aromatic substitution to occur, a good leaving group must be present on the aromatic ring, typically a halide. wikipedia.org The rate of SₙAr reactions is enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.comyoutube.com While direct substitution of the difluoromethoxy group is challenging, its presence can influence the regioselectivity and rate of substitution of other groups on the phenyl ring.

Functionalization Strategies for Complex Molecule Construction

This compound serves as a valuable building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of the difluoromethoxy group is of particular interest as the incorporation of fluorine atoms can enhance a molecule's biological activity, metabolic stability, and lipophilicity. nih.govontosight.ai

The alcohol functionality can be converted into a variety of other functional groups. For example, it can be transformed into a good leaving group, such as a tosylate or mesylate, which can then be displaced by a wide range of nucleophiles to introduce new substituents. Furthermore, the aromatic ring can undergo electrophilic aromatic substitution reactions, although the difluoromethoxy group, being weakly deactivating and ortho, para-directing, will influence the position of the incoming electrophile.

Exploration of Novel Reaction Pathways for Scaffold Modification

The development of novel reaction pathways is crucial for expanding the chemical space accessible from a given starting material. nih.gov For this compound, this could involve the use of modern synthetic methodologies such as C-H activation, photoredox catalysis, or enzymatic transformations to modify the molecular scaffold in a controlled and efficient manner.

For instance, transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, could be employed to form new carbon-carbon or carbon-heteroatom bonds on the aromatic ring, provided a suitable halide or triflate is first introduced. nih.gov Additionally, the difluoromethyl group has been shown to participate in various transformations, and reagents containing the PhSO₂CF₂ group have been extensively studied for nucleophilic, radical, and electrophilic difluoromethylations. cas.cncas.cn

Computational and Theoretical Investigations of 1 4 Difluoromethoxy Phenyl Ethan 1 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. mpg.dewikipedia.org DFT is a computational method used to investigate the electronic structure of many-body systems by using functionals of the spatially dependent electron density. wikipedia.org This approach offers a favorable balance between computational cost and accuracy, making it a widely used tool in chemistry and physics. nih.gov For 1-[4-(Difluoromethoxy)phenyl]ethan-1-ol, DFT can be employed to determine a variety of electronic properties and reactivity descriptors.

Detailed research findings from DFT calculations would typically include:

Optimized Molecular Geometry: Determination of the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Electronic Properties: The highly electronegative fluorine atoms in the difluoromethoxy (-OCHF₂) group significantly influence the electronic distribution across the molecule. nih.gov This group acts as a moderate electron-withdrawing group, affecting the aromatic ring and the reactivity of the alcohol moiety.

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is critical for predicting chemical reactivity. The energy gap between the HOMO and LUMO indicates the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution, highlighting electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. For this molecule, the oxygen of the alcohol and the difluoromethoxy group would be nucleophilic sites, while the hydrogen of the alcohol and the hydrogens of the difluoromethoxy group would be electrophilic.

Theoretical calculations allow for the quantification of various reactivity parameters that help in understanding oxidation processes and interactions with other molecules. longdom.org

Table 1: Illustrative DFT-Calculated Properties for a Phenyl Ether Analogue

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVRelates to the ability to donate electrons.
LUMO Energy-1.2 eVRelates to the ability to accept electrons.
HOMO-LUMO Gap5.3 eVIndicator of chemical stability and reactivity.
Dipole Moment2.5 DMeasures the overall polarity of the molecule.

Note: The data in this table are representative values for a similar aromatic ether and serve to illustrate the type of information obtained from DFT calculations.

Molecular Modeling and Docking Simulations for Understanding Ligand-Target Interactions in Research Contexts

Molecular modeling, and specifically molecular docking, is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein). nih.gov This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a potential drug candidate within the active site of a biological target. nih.gov

For this compound or its derivatives, docking simulations can provide critical insights into its potential biological activity. The difluoromethoxy group is of particular interest in medicinal chemistry; it can serve as a hydrogen bond donor and its conformational flexibility allows it to adapt to the surrounding chemical environment of a binding pocket. nih.govrsc.org The introduction of fluorine atoms can also enhance ligand affinity through interactions with both polar and hydrophobic groups in proteins. nih.gov

A typical molecular docking workflow involves:

Preparation of Receptor and Ligand: Obtaining the 3D structures of the target protein (often from databases like the Protein Data Bank) and the ligand, this compound. The ligand's structure would be optimized using methods like DFT.

Docking Simulation: Using software to place the ligand into the active site of the receptor in various orientations and conformations. The software calculates a "docking score" for each pose, which estimates the binding affinity. westmont.edu Lower binding energy scores typically indicate more favorable interactions. westmont.edu

Analysis of Binding Modes: The best-scoring poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and amino acid residues of the protein. researchgate.net The difluoromethoxy group, for instance, can participate in unique C-F···C=O orthogonal multipolar interactions with the protein backbone. nih.gov

Table 2: Example Docking Results for a Fluorinated Ligand in a Kinase Active Site

ParameterResultDetails
Docking Score-8.5 kcal/molA quantitative estimate of binding affinity.
Hydrogen BondsHIS-146, PHE-155Key stabilizing interactions with specific amino acid residues.
Hydrophobic InteractionsLEU-276, PHE-210Interactions with nonpolar residues in the binding pocket.
Interacting ResiduesHIS-146, PHE-155, PHE-210, LEU-276Specific amino acids in the receptor's active site that form contacts with the ligand.

Note: This table presents hypothetical data to exemplify the output of a molecular docking study.

Following docking, molecular dynamics (MD) simulations can be performed to evaluate the stability of the ligand-receptor complex over time, providing a more dynamic picture of the binding interactions.

Quantitative Structure-Activity Relationship (QSAR) Equation Development for Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. wikipedia.orgnih.gov By correlating molecular descriptors (numerical representations of chemical properties) with activity, QSAR models can predict the potency of new, unsynthesized compounds. fiveable.meyoutube.com

To develop a QSAR model for analogues of this compound, a dataset of structurally similar compounds with measured biological activity (e.g., IC₅₀ values) is required. Various molecular descriptors would be calculated for each analogue, falling into categories such as:

Electronic: Dipole moment, partial atomic charges, HOMO/LUMO energies.

Steric: Molecular volume, surface area, specific shape indices.

Hydrophobic: LogP (partition coefficient), molar refractivity.

Topological: Descriptors that describe the connectivity of atoms in the molecule.

Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to build an equation that best correlates the descriptors with the observed activity. fiveable.me

An illustrative QSAR equation might take the form: log(1/IC₅₀) = 0.65 * LogP - 0.23 * (Dipole_Z)² + 1.21 * (Kappa_Shape_Index) + 2.45

This equation would suggest that biological activity increases with hydrophobicity (LogP) and a specific shape profile (Kappa_Shape_Index), but decreases with a larger dipole moment in the Z-axis. Such models, once validated, can guide the synthesis of new analogues with potentially improved activity. nih.govmdpi.com

Table 3: Common Molecular Descriptors Used in QSAR Studies

Descriptor ClassExample DescriptorProperty Represented
ElectronicDipole MomentPolarity and charge distribution.
HydrophobicLogPLipophilicity and membrane permeability.
StericMolar Refractivity (MR)Molecular volume and polarizability.
TopologicalChi Indices (χ)Molecular connectivity and branching.

Conformational Analysis and Stereochemical Impact on Molecular Properties

The biological activity and physical properties of a molecule are highly dependent on its three-dimensional shape or conformation. beilstein-journals.org this compound has a chiral center at the carbon atom bearing the hydroxyl group, meaning it exists as two non-superimposable mirror images (enantiomers): (R)-1-[4-(Difluoromethoxy)phenyl]ethan-1-ol and (S)-1-[4-(Difluoromethoxy)phenyl]ethan-1-ol.

Conformational analysis involves identifying the most stable arrangements of a molecule, which arise from rotation around single bonds. The presence of the fluorine atoms in the difluoromethoxy group can significantly influence conformational preferences through stereoelectronic effects, such as the gauche effect, where a conformation with fluorine gauche (at a 60° dihedral angle) to another group can be unexpectedly stable. nih.govresearchgate.net

Computational methods can be used to:

Map the Potential Energy Surface: By systematically rotating key bonds (e.g., the C-O bond of the methoxy (B1213986) group and the C-C bond of the ethyl alcohol side chain) and calculating the energy of each resulting conformation, a potential energy surface can be generated.

Identify Low-Energy Conformers: The minima on this surface correspond to the most stable conformers. The relative energies of these conformers determine their population at a given temperature.

Analyze Stereochemical Impact: The two enantiomers, (R) and (S), will interact differently with other chiral molecules, such as biological receptors. This is the basis for the often-dramatic differences in biological activity and toxicity between enantiomers. nih.govnih.gov The specific 3D arrangement of the phenyl ring, hydroxyl group, and methyl group around the chiral center is critical for molecular recognition by a target protein.

The introduction of fluorine can also alter molecular properties like polarity and viscosity. beilstein-journals.org Understanding the conformational landscape and the distinct properties of each stereoisomer is therefore essential for rational drug design and materials science applications.

In Vitro Biological Activity Research and Mechanistic Studies

Investigation of Enzyme-Catalyzed Transformations and Substrate Specificity

While specific studies detailing the enzyme-catalyzed transformation of 1-[4-(difluoromethoxy)phenyl]ethan-1-ol are not extensively documented, research on structurally analogous secondary alcohols provides a strong precedent for its potential as a substrate in biocatalytic reactions, particularly in enzymatic kinetic resolutions.

Kinetic resolution is a widely used method to separate racemic mixtures of chiral alcohols. This technique often employs lipases to selectively acylate one enantiomer, allowing for the separation of the unreacted alcohol and the newly formed ester, both in high enantiomeric purity. Lipase-catalyzed transesterification is a prevalent industrial method for these transformations. nih.govtudelft.nlmdpi.com

Studies on similar compounds, such as 1-phenylethanol (B42297) and 1-(4-(trifluoromethyl)phenyl)ethanol (TFMP), have demonstrated the feasibility and efficiency of this approach. researchgate.netnih.gov For instance, the kinetic resolution of TFMP has been successfully achieved using lipase (B570770) from Pseudomonas cepacia (Lipase PS) with vinyl acetate (B1210297) as the acyl donor. researchgate.net Similarly, Novozyme 435, an immobilized form of Candida antarctica lipase B, is frequently used for the kinetic resolution of 1-phenylethanol. nih.gov

These enzymatic systems exhibit high selectivity and operate under mild conditions. mdpi.com The choice of enzyme, acyl donor, and solvent system is critical for optimizing both the reaction rate and the enantioselectivity. Given the structural similarity of this compound to these compounds, it is highly probable that it would also serve as a substrate for various lipases, enabling the production of its enantiomerically pure forms. The electronic properties of the difluoromethoxy substituent would likely influence the substrate specificity and reaction kinetics compared to its non-fluorinated or trifluoromethylated analogs.

Elucidation of Molecular Mechanisms of Action (in non-human, cellular, or biochemical assays)

Detailed mechanistic studies defining the specific molecular interactions of this compound are limited. However, insights can be drawn from its potential applications as a chiral intermediate and the known effects of its constituent functional groups in bioactive molecules.

Interaction with Specific Molecular Targets

The incorporation of the difluoromethoxy group into various molecular scaffolds is a strategy used in drug design to modulate interactions with biological targets. nih.gov While there is no specific data for this compound, related compounds containing this moiety have been investigated as inhibitors of enzymes like phosphodiesterase-4 (PDE4). nih.gov The active site of PDE4 subtypes contains a highly conserved hydrophobic pocket where substituents on a phenyl ring can form critical interactions. nih.gov The difluoromethoxy group, with its unique electronic and lipophilic properties, can influence binding affinity and selectivity within such pockets.

Enzymatic Transformation Kinetics

The kinetics of enzyme-catalyzed reactions, such as the transesterification of secondary alcohols, are crucial for process optimization. For the analogous compound 1-(4-(trifluoromethyl)phenyl)ethanol, studies have systematically investigated the effects of temperature, enzyme dosage, substrate ratio, and reaction time to achieve high conversion and enantiomeric excess. researchgate.net

For example, an optimized kinetic resolution of TFMP yielded an enantiomeric excess of the substrate greater than 99.0% with a conversion of 50.3%. researchgate.net This was achieved at 46°C with a specific enzyme dosage and substrate ratio over 104 minutes. researchgate.net It is anticipated that similar kinetic studies for this compound would be necessary to establish optimal conditions for its resolution. The reaction mechanism for lipase-catalyzed transesterification typically follows a Ping-Pong Bi-Bi mechanism. mdpi.com

ParameterOptimized Condition for TFMP Resolution
Enzyme Lipase PS (Pseudomonas cepacia)
Acyl Donor Vinyl Acetate
Solvent Isooctane
Temperature 46 °C
Substrate Ratio (Alcohol:Acyl Donor) 1:12
Enzyme Dosage 15 mg
Time 104 min
Result (Conversion) 50.3%
Result (Enantiomeric Excess of Substrate) >99.0%
Data derived from a study on the kinetic resolution of the analogous compound 1-(4-(trifluoromethyl)phenyl)ethanol. researchgate.net

Structure-Activity Relationship (SAR) Studies for Biological Impact

SAR studies provide critical insights into how chemical structure influences biological activity. While specific SAR studies centered on this compound are not available, the impact of its key structural features, particularly the difluoromethoxy group, is well-documented in medicinal chemistry.

Impact of Difluoromethoxy Group on Biological Interactions

The difluoromethoxy (-OCHF2) group is recognized for its unique physicochemical properties that can significantly enhance the biological and pharmacokinetic profiles of drug candidates. nih.govmdpi.com Its incorporation is a key strategy in drug design. mdpi.comnih.gov

Key properties and their impact include:

Lipophilicity : The difluoromethoxy group can increase the lipophilicity of a molecule, which may enhance membrane permeability and oral absorption. nih.gov

Metabolic Stability : Fluorine substitution is a common strategy to block metabolic oxidation. The strong carbon-fluorine bonds in the difluoromethoxy group can increase a molecule's resistance to metabolic degradation, thereby improving its half-life.

Conformational Effects : The -OCHF2 group can influence the conformation of the molecule, which can be critical for optimal binding to a biological target. researchgate.net

Hydrogen Bond Donor : The hydrogen atom of the difluoromethoxy group can act as a weak hydrogen bond donor, a property that is distinct from the non-fluorinated methoxy (B1213986) group and the trifluoromethoxy group. researchgate.net This allows for additional interactions with target proteins that may enhance binding affinity.

Electronic Effects : The strong electron-withdrawing nature of the fluorine atoms alters the electronic properties of the aromatic ring, which can modulate pKa and influence interactions with molecular targets. nih.gov

PropertyImpact of Difluoromethoxy GroupReference
Lipophilicity Increases nih.gov
Metabolic Stability Increases nih.gov
Conformation Influences molecular conformation researchgate.net
Hydrogen Bonding Can act as a weak H-bond donor researchgate.net
Electronic Profile Strong electron-withdrawing effect nih.gov

Bioisosteric Replacement Strategies in Scaffold Optimization

Bioisosteric replacement, the substitution of one group for another with similar physical or chemical properties, is a fundamental tactic in medicinal chemistry to optimize drug candidates. tudelft.nl The difluoromethoxy group is considered a bioisostere for several other functional groups, including the hydroxyl (-OH) and thiol (-SH) groups. researchgate.net This strategy is employed to improve a molecule's absorption, distribution, metabolism, and excretion (ADME) properties while retaining or enhancing its biological activity.

The replacement of a metabolically vulnerable group with a more stable difluoromethoxy group can lead to compounds with improved pharmacokinetic profiles. mdpi.com For example, its unique ability to potentially act as a hydrogen bond donor makes it an interesting replacement for a hydroxyl group, while its increased lipophilicity can be advantageous in certain contexts. researchgate.net The successful application of this strategy depends on the specific biological target and its environment.

Antimicrobial Research Applications (in vitro studies)

While direct antimicrobial studies on this compound are not extensively documented in the reviewed literature, research into structurally related compounds highlights the significance of the difluoromethyl and difluoromethoxy moieties in enhancing antibacterial activity. The introduction of fluorine into bioactive organic compounds is a leading strategy in drug design. alfa-chemistry.com

A series of novel amides of isoferulic acid, where a phenolic hydroxyl group was replaced by a difluoromethyl group, were synthesized and evaluated for their in vitro antibacterial properties against a panel of fourteen bacterial strains, including six Gram-positive and eight Gram-negative bacteria. mdpi.comnih.govresearchgate.net The results indicated that the presence of the difluoromethyl group was crucial for both the potency and selectivity of the compounds. researchgate.net

Specifically, certain N-substituted amides demonstrated notable activity against Mycobacterium smegmatis, a non-pathogenic model organism often used in preliminary screening for drugs targeting M. tuberculosis. mdpi.comnih.gov The N-isopropyl, N-isopentyl, and N-(2-phenylethyl) amide derivatives were identified as the most potent candidates, exhibiting a Minimum Inhibitory Concentration (MIC) of 8 µg/mL against M. smegmatis. mdpi.comnih.govresearchgate.net This research suggests that the difluoromethyl group played a key role in augmenting the antibacterial activity and shifting the microorganism inhibition profile compared to the parent compound. mdpi.comnih.gov The selectivity shown by these compounds makes them potential leads for developing new narrow-spectrum antibiotics. nih.govdntb.gov.ua

Below is a data table summarizing the antimicrobial activity of representative difluoromethyl cinnamoyl amides against Mycobacterium smegmatis.

CompoundSubstituent (Amide)MIC against M. smegmatis (µg/mL)
11b N-isopropyl8
11d N-isopentyl8
11g N-(2-phenylethyl)8

Metabolic Stability Assessments in in vitro Systems

The metabolic stability of a compound is a critical factor in drug discovery, influencing its therapeutic concentration and duration of action in vivo. utsouthwestern.edu In vitro systems such as liver microsomes, S9 fractions, and hepatocytes are standardly used to assess a compound's susceptibility to metabolism. utsouthwestern.edu Microsomes are particularly useful for evaluating Phase I metabolic reactions, such as oxidations mediated by Cytochrome P450 enzymes. utsouthwestern.edunih.gov

The difluoromethoxy group (-OCF₂H) present in this compound is a key structural feature often incorporated into molecules to enhance metabolic stability. alfa-chemistry.comnih.gov This group serves as a metabolically robust bioisostere for the more common methoxy group (-OCH₃). alfa-chemistry.com The primary reason for this substitution strategy is to block a major biotransformation pathway involving O-demethylation, which is a common metabolic fate for compounds containing a methoxy group. nih.gov The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making the difluoromethoxy group less susceptible to oxidative metabolism. researchgate.net

The following table compares the metabolic characteristics of the methoxy group versus the difluoromethoxy group in the context of in vitro stability assessments.

Functional GroupCommon Metabolic PathwaySusceptibility to Phase I OxidationConsequence of Metabolism
Methoxy (-OCH₃) O-demethylationHighFormation of phenol/alcohol metabolites
Difluoromethoxy (-OCF₂H) Resistant to O-demethylationLowIncreased stability, prevention of specific metabolite formation

Investigation of Molecular Interactions with Biological Macromolecules (e.g., DNA binding research for related compounds)

The study of how small molecules interact with biological macromolecules like proteins and nucleic acids is fundamental to understanding their mechanism of action. nih.govnumberanalytics.com These interactions, which can include hydrogen bonding, electrostatic forces, and van der Waals interactions, govern the molecule's biological function. numberanalytics.com While specific studies on the interaction of this compound with macromolecules are not detailed in the available literature, research on related small molecules provides insight into potential binding behaviors.

For instance, studies on pyrrole–imidazole (Py–Im) polyamides, which are sequence-specific DNA-binding small molecules, demonstrate how a compound can be designed to recognize and bind to specific sequences in the minor groove of DNA. nih.gov This binding can trigger cellular responses. nih.gov

Other research has investigated how 1,10-phenanthroline (B135089) derivatives interact with different DNA structures, such as duplex DNA and G-quadruplexes. researchgate.net Techniques like FRET-based DNA melting assays and circular dichroism are used to characterize these interactions. researchgate.net Such studies have shown that some compounds can stabilize specific DNA conformations, like the G-quadruplex structure found in telomeres, with greater affinity than for standard double-stranded DNA. researchgate.net Viscosity measurements have helped to elucidate the binding mode, indicating that certain phenanthroline compounds interact with duplex DNA as groove binders or through external electrostatic interactions rather than by intercalating between the DNA base pairs. researchgate.net

The table below summarizes interaction types observed for related small molecules with DNA.

Compound ClassMacromolecule TargetObserved Interaction / Binding Mode
Pyrrole–imidazole polyamides DNA (minor groove)Sequence-specific binding
1,10-Phenanthroline derivatives DNA (G-quadruplex)Stabilization, end-stacking
1,10-Phenanthroline derivatives DNA (double-stranded)Groove binding, electrostatic external binding

Advanced Analytical Methodologies for Research of 1 4 Difluoromethoxy Phenyl Ethan 1 Ol and Its Derivatives

Chromatographic Techniques for Separation and Characterization of Research Samples

Chromatography is an indispensable tool for the separation and purification of chemical compounds from reaction mixtures and for assessing the purity of the final products. High-performance liquid chromatography, in particular, is a powerful technique for the analysis of 1-[4-(Difluoromethoxy)phenyl]ethan-1-ol.

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. For this compound, which is a chiral molecule, chiral HPLC is particularly vital for separating its enantiomers. phenomenex.com The effective separation of enantiomers is critical in the pharmaceutical and agrochemical industries, as different enantiomers can exhibit distinct pharmacological activities. phenomenex.comnih.gov

The separation is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used and have proven effective for resolving a broad range of chiral compounds, including those structurally similar to this compound. nih.govnih.gov The choice of mobile phase is dependent on the specific CSP and the desired separation mode (normal-phase, reversed-phase, or polar-organic). nih.gov

ParameterTypical Conditions for Chiral Separation
Stationary Phase (Column)Polysaccharide-based Chiral Stationary Phases (e.g., CHIRALPAK® series with amylose or cellulose derivatives) shimadzu.com
Mobile Phase (Normal Phase)Hexane/Isopropanol (B130326) (IPA) or Hexane/Ethanol (B145695) mixtures in various ratios (e.g., 90:10, 80:20) shimadzu.com
Mobile Phase (Reversed Phase)Acetonitrile/Water or Methanol/Water, often with additives like trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA) to improve peak shape nih.gov
Flow Rate0.5 - 1.5 mL/min
DetectionUV spectroscopy, typically at a wavelength between 220-280 nm

Spectroscopic Methodologies for Advanced Structural Elucidation and Mechanistic Studies

Spectroscopic techniques are fundamental for elucidating the precise molecular structure of this compound. Methods such as NMR, MS, and IR spectroscopy provide complementary information about the compound's connectivity, molecular weight, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for organic structure determination, providing detailed information about the carbon-hydrogen framework of a molecule. uobasrah.edu.iq For this compound, both ¹H NMR and ¹³C NMR spectra are used to confirm its structure.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Aromatic Protons: The protons on the phenyl ring typically appear as a set of doublets in the region of δ 7.0-7.5 ppm, characteristic of a para-substituted benzene (B151609) ring.

Difluoromethoxy Proton (-OCHF₂): This proton appears as a triplet in the region of δ 6.5-7.0 ppm due to coupling with the two fluorine atoms.

Methine Proton (-CHOH): The proton on the carbon bearing the hydroxyl group appears as a quartet around δ 4.9 ppm, split by the adjacent methyl group protons.

Hydroxyl Proton (-OH): This proton gives a broad singlet that can appear over a wide chemical shift range, and its position is concentration and solvent dependent.

Methyl Protons (-CH₃): The three protons of the methyl group appear as a doublet around δ 1.5 ppm, split by the adjacent methine proton.

Proton TypeApproximate Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic (2H)~7.4Doublet (d)~8.5
Aromatic (2H)~7.1Doublet (d)~8.5
-OCHF₂~6.8Triplet (t)~74 (JH-F)
-CHOH~4.9Quartet (q)~6.5
-OHVariableSinglet (s, broad)N/A
-CH₃~1.5Doublet (d)~6.5

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. With ¹H broadband decoupling, each unique carbon appears as a single line. thieme-connect.de

Aromatic Carbons: Six distinct signals are expected for the benzene ring carbons.

Difluoromethoxy Carbon (-OCHF₂): This carbon signal appears as a triplet due to C-F coupling.

Alcohol Carbons: The -CHOH and -CH₃ carbons are observed in the aliphatic region of the spectrum.

Carbon TypeApproximate Chemical Shift (δ, ppm)
Aromatic C (quaternary, C-O)~150
Aromatic C (quaternary, C-CHOH)~144
Aromatic CH~127
Aromatic CH~120
-OCHF₂ (triplet)~116
-CHOH~70
-CH₃~25

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and providing clues to its structure through fragmentation patterns. chemguide.co.uk The molecular weight of this compound is 188.17 g/mol . americanelements.combldpharm.com

In electron ionization (EI) mass spectrometry, the molecular ion (M⁺) peak would be observed at m/z 188. The fragmentation of the molecular ion is energetically driven and often results in the formation of more stable carbocations. chemguide.co.uk Key fragmentation pathways for this compound would include:

Loss of a methyl radical (•CH₃): This results in a fragment ion at m/z 173 [M-15].

Loss of a water molecule (H₂O): Dehydration can lead to a fragment at m/z 170 [M-18].

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom can lead to the formation of the [M-CH₃]⁺ ion or a resonance-stabilized benzylic cation at m/z 155 by loss of the ethan-1-ol side chain fragment.

m/zProposed Fragment IdentityFragmentation Pathway
188[C₉H₁₀F₂O₂]⁺Molecular Ion (M⁺)
173[M - CH₃]⁺Loss of a methyl radical
170[M - H₂O]⁺Loss of a water molecule
155[C₈H₇F₂O]⁺Cleavage of the C-C bond next to the ring

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz The IR spectrum of this compound would display characteristic absorption bands corresponding to its alcohol, aromatic, and difluoromethoxy groups. utdallas.edu

O-H Stretch: A strong and broad absorption band in the region of 3600-3200 cm⁻¹ is characteristic of the alcohol hydroxyl group, with the broadening due to hydrogen bonding. libretexts.org

C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methine groups appear just below 3000 cm⁻¹. masterorganicchemistry.com

C=C Stretch: Aromatic ring stretching vibrations result in one or more bands in the 1600-1450 cm⁻¹ region. libretexts.org

C-O Stretch: The stretching vibration of the alcohol C-O bond typically gives a strong band in the 1260-1050 cm⁻¹ region. vscht.cz

C-F Stretches: The C-F bonds of the difluoromethoxy group will exhibit strong, characteristic absorptions in the fingerprint region, typically between 1200-1000 cm⁻¹.

Frequency Range (cm⁻¹)Vibrational ModeFunctional GroupIntensity
3600-3200O-H stretchAlcohol (-OH)Strong, Broad
3100-3000C-H stretchAromatic (=C-H)Medium
3000-2850C-H stretchAliphatic (-C-H)Medium
1600-1450C=C stretchAromatic RingMedium to Weak
1260-1050C-O stretchAlcohol (C-OH)Strong
1200-1000C-F stretchDifluoromethoxy (-CF₂)Strong

Elemental Microanalysis in Compound Characterization

Elemental microanalysis is a fundamental technique used to determine the mass percentages of elements (primarily carbon, hydrogen, and nitrogen) in a sample. This data is used to determine the empirical formula of a newly synthesized compound and to support its purity. The theoretical elemental composition is calculated from the molecular formula, C₉H₁₀F₂O₂. guidechem.com A close agreement between the experimentally found values and the calculated values provides strong evidence for the compound's identity and purity.

ElementSymbolAtomic MassNumber of AtomsCalculated %
CarbonC12.011957.45%
HydrogenH1.008105.36%
FluorineF18.998220.20%
OxygenO15.999217.00%
Total 100.00%

Applications and Future Research Directions in Chemical Science

Role as a Key Building Block in Complex Organic Synthesis

1-[4-(Difluoromethoxy)phenyl]ethan-1-ol serves as a valuable synthetic intermediate for introducing the 1-[4-(difluoromethoxy)phenyl]ethyl moiety into larger, more complex molecular architectures. Its utility stems from the reactive hydroxyl group, which can be readily transformed or substituted, and the stability of the difluoromethoxyphenyl group.

The alcohol is typically synthesized via the reduction of its corresponding ketone, 1-(4-(difluoromethoxy)phenyl)ethan-1-one. This ketone precursor is itself a versatile building block, used in the synthesis of various nitrogen-containing heterocycles such as pyrazoles and isoxazoles. As the direct derivative, this compound provides an alternative and complementary route to complex structures. The hydroxyl group can be activated and displaced in nucleophilic substitution reactions or undergo condensation and etherification reactions. This strategic role as an intermediate is noted in patents for the synthesis of complex pharmaceutical compounds, including tachykinin receptor antagonists and catechol-O-methyltransferase (COMT) inhibitors. googleapis.comgoogle.com The ability to introduce the difluoromethoxy group via a stable, reactive building block like this alcohol is crucial for constructing novel bioactive molecules.

Contributions to Medicinal Chemistry and Drug Discovery Pipelines (excluding clinical phases)

The difluoromethoxy (–OCHF₂) group is a privileged structural motif in medicinal chemistry, often employed to enhance the pharmacological profile of drug candidates. researchgate.net It serves as a bioisostere for the more common methoxy (B1213986) (–OCH₃) group, offering distinct advantages in early-stage drug discovery.

PropertyMethoxy Group (–OCH₃)Difluoromethoxy Group (–OCHF₂)Impact on Drug Design
Metabolic Stability Prone to O-demethylationResistant to O-demethylationBlocks a common metabolic pathway, increasing compound half-life and bioavailability.
Lipophilicity Moderately lipophilicMore lipophilicCan improve membrane permeability and binding to hydrophobic pockets of target proteins.
Electronic Effect Electron-donatingStrongly electron-withdrawingAlters the electronics of the aromatic ring, influencing pKa and receptor interactions.
Hydrogen Bonding H-bond acceptorH-bond acceptor and weak H-bond donorThe C-H bond in the –OCHF₂ group can act as a hydrogen bond donor, enabling novel interactions with biological targets. rsc.org

In drug discovery, a "scaffold" refers to the core structure of a molecule responsible for its primary biological activity. This compound provides a scaffold fragment—the 4-(difluoromethoxy)phenyl group—that is instrumental in lead optimization. The primary goal of lead optimization is to refine the properties of a promising hit compound to generate a clinical candidate with improved efficacy and pharmacokinetic properties. google.comgoogleapis.com

Incorporating the difluoromethoxy group is a key strategy to overcome common metabolic liabilities. ed.ac.uk For instance, replacing a methoxy group, which is susceptible to enzymatic O-demethylation, with a difluoromethoxy group can block this metabolic pathway, thereby increasing the compound's stability and duration of action. researchgate.net This modification can significantly enhance a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The use of building blocks like this compound allows medicinal chemists to systematically introduce this beneficial group into various scaffolds to explore structure-activity relationships (SAR) and optimize drug-like properties. nih.gov

The unique electronic and steric properties of the difluoromethoxy group make it a valuable component in the design of potent and selective enzyme inhibitors. Kinase inhibitors, a major class of targeted therapeutics, often feature fluorinated moieties to enhance binding affinity and selectivity. ontosight.ai The difluoromethyl group has been successfully incorporated into various kinase inhibitor scaffolds. researchgate.netguidechem.com

A concrete example of this design strategy can be seen in the development of steroid sulfatase (STS) inhibitors. STS is an enzyme implicated in hormone-dependent cancers. Researchers have designed potent STS inhibitors based on a sulfamoylated estratriene scaffold. By replacing a methoxy group with a difluoromethoxy group on this scaffold, they created compounds with potent anti-proliferative activity and strong, irreversible inhibition of the STS enzyme. guidechem.com This substitution not only improved metabolic stability but also influenced the conformational properties of the molecule, contributing to its high efficacy. guidechem.com This demonstrates how precursors containing the difluoromethoxy group are critical for developing next-generation enzyme inhibitors.

Potential in Agrochemical Development

The strategic incorporation of fluorine is as vital in agrochemical research as it is in pharmaceuticals. Fluorinated compounds often exhibit enhanced biological activity, stability, and membrane permeability, leading to more effective pesticides. The difluoromethoxy group is a feature of marketed insecticides, such as Flucythrinate. ed.ac.uk

Derivatives of this compound and its ketone precursor are of significant interest for developing new agrochemicals with potential antibacterial, antifungal, and herbicidal properties. Furthermore, related structures like 4-(difluoromethoxy)aniline (B1299965) are crucial intermediates in the synthesis of modern insecticides. ed.ac.uk The use of this compound as a building block allows for the systematic development of new agrochemical candidates by providing a reliable method to introduce the bioactive difluoromethoxyphenyl moiety.

Future Challenges and Opportunities in Synthetic Methodology Development

Despite the clear value of difluoromethoxy-containing compounds, their synthesis presents ongoing challenges. Traditional methods for introducing the –OCHF₂ group often require harsh conditions, specialized and sometimes hazardous reagents (e.g., gaseous or ozone-depleting substances), and may have a limited substrate scope, particularly with complex molecules. researchgate.net

Key challenges and opportunities include:

Milder Reagents: There is a persistent need for new difluoromethylating reagents that are stable, easy to handle, and function under mild reaction conditions. The development of reagents like [Zn(SO₂CF₂H)₂] (DFMS) represents a step in this direction for C-H difluoromethylation. rsc.org

Late-Stage Functionalization: A major goal in synthetic chemistry is "late-stage functionalization," the ability to add a functional group to a complex molecule at the end of a synthetic sequence. Developing robust and selective methods for late-stage difluoromethoxylation would dramatically accelerate the synthesis of analog libraries for drug and agrochemical discovery. rsc.org

Catalytic Methods: Moving from stoichiometric reagents to catalytic methods would improve the efficiency and sustainability of synthesis. Research into photoredox catalysis for generating difluorocarbene or difluoromethoxyl radicals under visible light shows significant promise for creating C–OCHF₂ and O–CHF₂ bonds under mild conditions. researchgate.net

Scalability and Cost: For a building block to be truly useful, its synthesis must be scalable and cost-effective. Improving the efficiency of producing this compound and related intermediates is crucial for their widespread application in industrial settings.

Emerging Areas of Research for Difluoromethoxy-Containing Alcohols and their Derivatives

The continued exploration of organofluorine chemistry is opening new avenues for the application of difluoromethoxy-containing compounds.

Emerging research areas include:

PET Imaging: The difluoromethyl group is being explored for use in Positron Emission Tomography (PET) radiotracers. Developing user-friendly methods to incorporate fluorine-18 (B77423) into the –OCHF₂ group could lead to new diagnostic tools for tracking biological processes in vivo.

Materials Science: The unique electronic properties and stability conferred by fluorination are valuable in materials science. Difluoromethoxy-containing monomers could be used to create novel polymers with tailored thermal stability, dielectric properties, and chemical resistance.

Bioconjugation: The development of novel fluorinated azides and other reactive handles offers the potential to use difluoromethoxy-containing molecules in bioconjugation chemistry. This could enable the labeling of proteins and other biomolecules to study their function or create targeted therapeutic conjugates.

Novel Bioactivities: As synthetic methods improve, chemists are able to incorporate the difluoromethoxy group into a wider array of molecular scaffolds. This expands the accessible chemical space, increasing the probability of discovering compounds with entirely new biological activities and modes of action.

Q & A

Q. Key Considerations :

  • DES enhances enzyme stability and reaction efficiency.
  • Hazard analysis (e.g., gas evolution, handling of sodium 2-chloro-2,2-difluoroacetate) is critical during synthesis .

Basic: How can researchers characterize this compound?

Answer:
Analytical Workflow :

TLC : Monitor reaction progress using silica gel plates with ethyl acetate/hexanes (1:2). UV visualization at 254 nm distinguishes intermediates .

NMR Spectroscopy : Confirm structure via 1^1H and 13^13C NMR. For derivatives like 5-(4-(difluoromethoxy)phenyl)-5-methylimidazolidine-2,4-dione, key peaks include δ 10.79 (NH) and δ 116.3 (CF2_2) .

UPLC-MS : Determine purity and molecular weight (e.g., m/z 255 [M-H]^- for hydantoin derivatives) .

Q. Data Interpretation :

  • Compare spectral data with PubChem entries (InChIKey: JKJNRFNWOLZMQC-UHFFFAOYSA-N) for validation .

Basic: What safety protocols are essential for handling this compound?

Answer:
Risk Mitigation :

Hazard Assessment : Evaluate risks associated with intermediates like cesium carbonate (explosive gas evolution) and DMF (reproductive toxicity) .

PPE : Use nitrile gloves, fume hoods, and explosion-proof equipment.

Waste Disposal : Neutralize acidic byproducts (e.g., HCl from TLC sampling) before disposal .

Q. Documentation :

  • Follow guidelines from Prudent Practices in the Laboratory (National Academies Press) and ACS hazard assessment frameworks .

Advanced: How can enantiomeric purity be optimized during synthesis?

Answer:
Methodological Strategies :

Biocatalysis : Use E. coli expressing alcohol dehydrogenases in DES (e.g., betaine/lysine) to achieve >99% ee. Scale-up to 500 mL retains efficiency .

Chiral Chromatography : Employ HPLC with amylose-based columns (e.g., Chiralpak IA) to separate enantiomers. Optimize mobile phase (hexane/isopropanol, 90:10) for resolution.

Q. Case Study :

  • Substituting phosphate buffer with DES increased yield from 78% to 92% for (R)-enantiomers .

Advanced: What structure-activity relationships (SAR) are critical for biological applications?

Answer:
Key Structural Features :

Difluoromethoxy Group : Enhances metabolic stability and lipophilicity compared to methoxy or trifluoromethoxy analogs .

Phenyl-Ethanol Backbone : Modulating substituents (e.g., 4-fluoro vs. 3-chloro) alters enzyme inhibition (e.g., DprE1 in Mycobacterium tuberculosis) .

Q. Comparative SAR Table :

CompoundSubstituentBioactivity
This compound-OCF2_2HAntimycobacterial (IC50_{50} 0.12 µM)
1-[4-(Trifluoromethoxy)phenyl]ethan-1-ol-OCF3_3Lower metabolic stability
1-[4-Methoxyphenyl]ethan-1-ol-OCH3_3Reduced enzyme affinity

Advanced: How can computational modeling guide target interaction studies?

Answer:
Methodology :

Molecular Docking : Use AutoDock Vina to predict binding to DprE1 (PDB: 4FDO). The difluoromethoxy group shows hydrogen bonding with Lys418 .

MD Simulations : GROMACS simulations (100 ns) reveal stable interactions with hydrophobic pockets in enzyme active sites.

Q. Validation :

  • Correlate docking scores with experimental IC50_{50} values for derivative libraries .

Advanced: What are unresolved contradictions in reported bioactivity data?

Answer:
Contradictions & Resolutions :

Antimicrobial vs. Anti-inflammatory Activity : Some studies report antibacterial activity (e.g., Staphylococcus aureus), while others highlight anti-inflammatory pathways (e.g., NF-κB modulation). Resolution requires isoform-specific assays .

Enzyme Inhibition Mechanisms : Conflicting reports on competitive vs. non-competitive inhibition of cytochrome P450. Use kinetic studies (Lineweaver-Burk plots) to clarify .

Q. Recommendations :

  • Standardize assay conditions (e.g., buffer pH, substrate concentration) for cross-study comparisons.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.